KB02-Cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins . This compound is a functionalized version of KB02 and is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) such as KB02-JQ1 and KB02-SLF .
Preparation Methods
Synthetic Routes and Reaction Conditions
KB02-COOH is synthesized through a series of chemical reactions involving the functionalization of the parent compound KB02. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
KB02-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used in further chemoproteomic studies and drug development .
Scientific Research Applications
KB02-COOH has a wide range of applications in scientific research:
Mechanism of Action
KB02-COOH exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for the identification and characterization of protein targets. The compound is also used in the synthesis of PROTACs, which function by recruiting target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
KB02-COOH is unique due to its cysteine-reactive properties and its use in chemoproteomic studies. Similar compounds include:
KB02: The parent compound of this compound, used in similar applications.
These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity.
Biological Activity
KB02-Cooh is a compound that serves as a fragment in the synthesis of ubiquitin E3 ligase ligands, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, focusing on its mechanisms, interactions, and implications in therapeutic contexts.
Overview of this compound
- Chemical Structure : this compound has the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol.
- CAS Number : 2375196-30-6.
- Role in PROTAC Development : It is a crucial component for synthesizing various PROTACs like KB02-SLF and KB02-JQ1, which target specific proteins for degradation through the ubiquitin-proteasome system .
This compound functions primarily through its interaction with E3 ubiquitin ligases, facilitating the targeted degradation of proteins. The following mechanisms have been identified:
- Covalent Bond Formation : this compound can covalently react with cysteine residues in target proteins, leading to their polyubiquitination and subsequent degradation via the proteasome .
- Engagement with DCAF16 : Studies have shown that this compound interacts with DCAF16, a substrate receptor for E3 ligases. This interaction is critical for the degradation of FKBP12_NLS, a nuclear-localized protein .
- Chemical Proteomics : Techniques such as isoTOP-ABPP have been employed to identify target proteins engaged by this compound, demonstrating its ability to selectively modify specific cysteines within cellular environments .
Case Studies
-
FKBP12_NLS Degradation :
- In a study using HEK293T cells, treatment with KB02-SLF (derived from this compound) resulted in significant degradation of FKBP12_NLS. This effect was inhibited by proteasome inhibitors like MG132, confirming the proteasomal pathway's involvement .
- Further experiments showed that knockdown or knockout of DCAF16 completely blocked this degradation, highlighting its essential role in the mechanism .
- Fragment-Based Lead Discovery (FBLD) :
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H14ClNO4 |
Molecular Weight | 283.71 g/mol |
CAS Number | 2375196-30-6 |
Role | PROTAC synthesis |
Study | Key Findings |
---|---|
FKBP12_NLS Degradation | Induced by KB02-SLF; blocked by MG132 |
DCAF16 Interaction | Essential for degradation; confirmed by knockouts |
FBLD Applications | Identified new binding sites for E3 ligases |
Properties
IUPAC Name |
2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYQLVGARZWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.